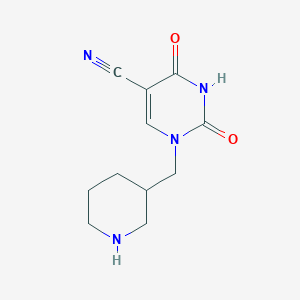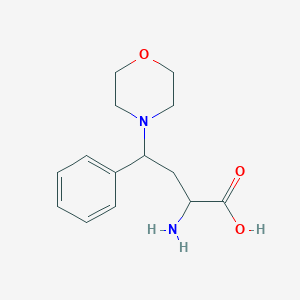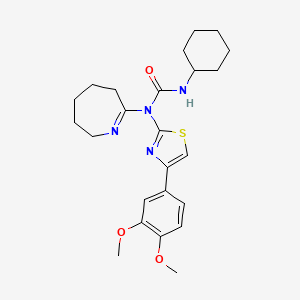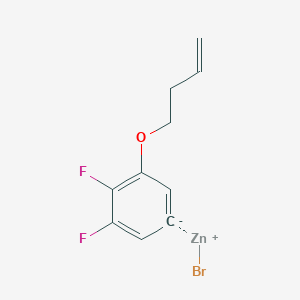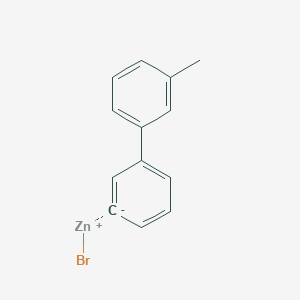![molecular formula C22H28N4O2 B14876798 Heptyl cyano[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B14876798.png)
Heptyl cyano[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptyl 2-cyano-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetate is a complex organic compound that features a quinoxaline core, a pyrrolidine ring, and a heptyl ester group. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of the quinoxaline and pyrrolidine moieties suggests that it may exhibit interesting biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptyl 2-cyano-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetate typically involves multi-step organic reactions. One common approach is to start with the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a diketone. The pyrrolidine ring can be introduced via nucleophilic substitution reactions. The final step involves esterification to attach the heptyl group.
Synthesis of Quinoxaline Core: Condensation of o-phenylenediamine with a diketone under acidic conditions.
Introduction of Pyrrolidine Ring: Nucleophilic substitution reaction using pyrrolidine.
Esterification: Reaction of the intermediate with heptanol in the presence of an acid catalyst to form the heptyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Heptyl 2-cyano-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The quinoxaline core can be oxidized to form quinoxaline N-oxides.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Aqueous sodium hydroxide for hydrolysis.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Amino derivatives.
Substitution: Carboxylic acids.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of heptyl 2-cyano-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetate is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors. The quinoxaline core may bind to active sites, while the pyrrolidine ring could enhance binding affinity and specificity. The heptyl ester group may influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Heptyl 2-cyano-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetate can be compared with other quinoxaline derivatives and pyrrolidine-containing compounds:
Quinoxaline Derivatives: These compounds often exhibit antimicrobial and anticancer activities. Examples include quinoxaline N-oxides and quinoxaline-2,3-diones.
Pyrrolidine-Containing Compounds: Known for their biological activities, such as inhibition of enzymes like cyclooxygenase-2. Examples include pyrrolidine-2,5-diones and pyrrolizines.
The unique combination of the quinoxaline core, pyrrolidine ring, and heptyl ester group in heptyl 2-cyano-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetate distinguishes it from other similar compounds, potentially offering a unique profile of biological activities and applications.
Properties
Molecular Formula |
C22H28N4O2 |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
heptyl 2-cyano-2-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetate |
InChI |
InChI=1S/C22H28N4O2/c1-2-3-4-5-10-15-28-22(27)17(16-23)20-21(26-13-8-9-14-26)25-19-12-7-6-11-18(19)24-20/h6-7,11-12,17H,2-5,8-10,13-15H2,1H3 |
InChI Key |
KAHJLUZOQQPAIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-4-methylbenzamide](/img/structure/B14876725.png)
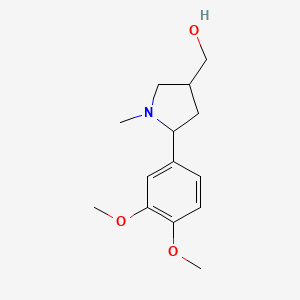
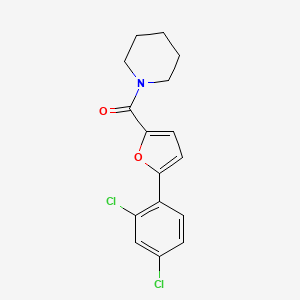
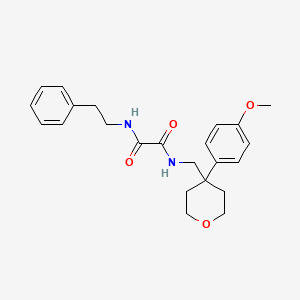

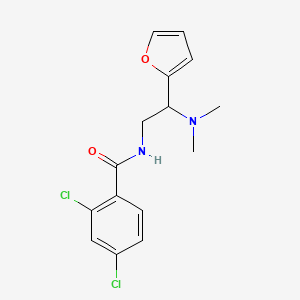
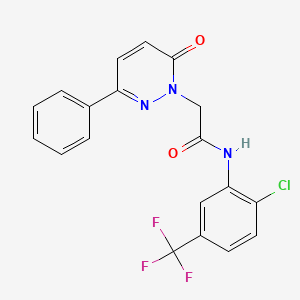
![3-[(4'-Chloro-3'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14876753.png)
